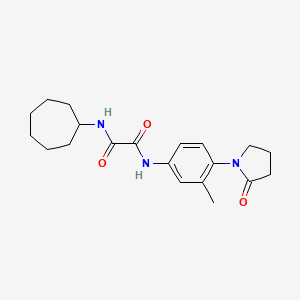

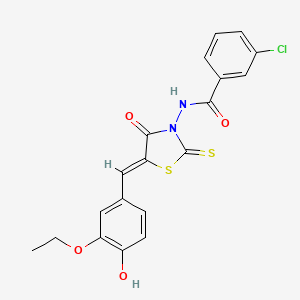

![molecular formula C6H8FNO B2726069 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one CAS No. 2287286-16-0](/img/structure/B2726069.png)

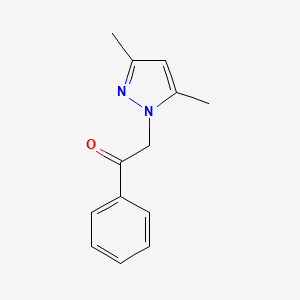

5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one is a chemical compound with the molecular formula C6H8FNO . It has a molecular weight of 129.13 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, which is a similar structure to this compound, has been achieved by the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8FNO/c7-6-1-4(2-6)5(9)8-3-6/h4H,1-3H2,(H,8,9) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 129.13 .Scientific Research Applications

Synthesis of Cyclopentyl Carbocyclic Nucleosides

5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one derivatives have been employed as intermediates in synthesizing various nucleoside analogues. For instance, 5,6-Epoxy-exo-2-azabicyclo[2.2.1]heptan-3-one, a related compound, is used in the efficient synthesis of cyclopentyl carbocyclic 2-deoxy-, 3-deoxy-, and ara- ribonucleosides, proving its versatility in nucleoside synthesis (Dominguez & Cullis, 1999).

Radiotracer Synthesis for Nicotinic Acetylcholine Receptors

Compounds structurally similar to this compound have been synthesized for studying nicotinic acetylcholine receptors. For example, (+/-)-exo-2-(2-[18F]fluoro-5-pyridyl)-7-azabicyclo[2.2.1]heptane was developed as a radiotracer, demonstrating the potential of these compounds in neuroimaging and the study of neurotransmitter systems (Horti et al., 1996).

Stereoselective Syntheses and Rearrangements

The chemical flexibility of compounds related to this compound is evident in their use for stereoselective syntheses and rearrangements. Krow et al. (2004) demonstrated the synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing the ability to introduce a range of functional groups, including fluoro and hydroxyl, into the azabicyclo structure (Krow et al., 2004).

Advanced Building Blocks for Drug Discovery

Derivatives of this compound serve as valuable building blocks in drug discovery. For instance, 3-azabicyclo[3.2.0]heptanes have been synthesized as attractive components for creating new drugs, highlighting their significance in medicinal chemistry (Denisenko et al., 2017).

Novel Ligands for Positron Emission Tomography (PET) Imaging

Compounds structurally related to this compound have also been explored as potential ligands for PET imaging. These studies aim to develop radiolabeled antagonists to image specific brain receptors, contributing significantly to neuroscientific research (Gao et al., 2008).

Safety and Hazards

Future Directions

Research on similar structures like 3-azabicyclo[3.1.1]heptanes and 8-azabicyclo[3.2.1]octanes has been directed towards the preparation of these basic structures in a stereoselective manner . These compounds display a wide array of interesting biological activities, attracting attention from many research groups worldwide . This suggests potential future directions for research on 5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one.

properties

IUPAC Name |

5-fluoro-3-azabicyclo[3.1.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FNO/c7-6-1-4(2-6)5(9)8-3-6/h4H,1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNISDHXTVXVEJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CNC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

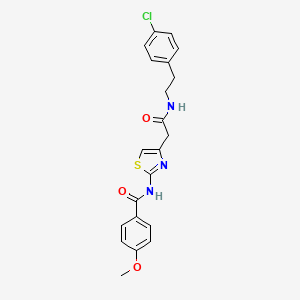

![2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2725993.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725995.png)

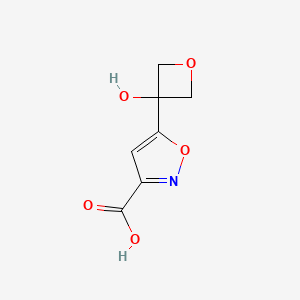

![(1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2726000.png)

![Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2726005.png)

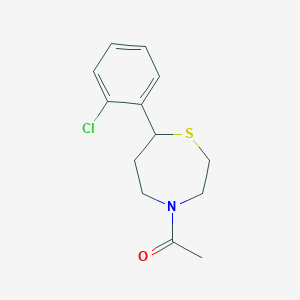

![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2726009.png)